molecular formula C19H14ClFO3 B1420177 5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde CAS No. 1210309-96-8

5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde

Cat. No. B1420177
CAS RN: 1210309-96-8
M. Wt: 344.8 g/mol
InChI Key: VNRIGTINNWVQES-UHFFFAOYSA-N
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Description

The compound “5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde” is a chemical substance with the CAS Number: 1210309-96-8 . It has a molecular weight of 344.77 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C19H14ClFO3 . The InChI Code for this compound is 1S/C19H14ClFO3/c20-16-2-1-3-17 (21)15 (16)10-23-12-6-7-18-13 (8-12)14 (9-22)19 (24-18)11-4-5-11/h1-3,6-9,11H,4-5,10H2 .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 344.77 . The linear formula for this compound is C19H14ClFO3 .

Scientific Research Applications

Enzymatic Treatment of Organic Pollutants

Benzofuran derivatives, such as the one mentioned, have shown promise in the enzymatic remediation of organic pollutants. Enzymes like laccases and peroxidases, in the presence of redox mediators, have effectively degraded or transformed recalcitrant compounds, potentially enhancing the range and efficiency of pollutant degradation in industrial wastewater (Husain & Husain, 2007).

Control of Radical Cyclizations in Organic Synthesis

Radical cyclizations are critical in organic synthesis for constructing carbo- and heterocyclic compounds. Research indicates that factors like reaction temperature and the nature of radical precursors' conformations significantly influence the regiochemistry of these cyclizations. These insights are instrumental in synthesizing therapeutically important materials, where benzofuran derivatives may play a role (Ishibashi & Tamura, 2004).

Bioactivity and Synthesis of Benzofuran Compounds

Benzofuran compounds are well-recognized for their potent biological activities, such as anti-tumor, anti-bacterial, anti-oxidative, and anti-viral properties. The recent discovery of benzofuran derivatives with anti-hepatitis C virus activity highlights their potential as therapeutic drugs. Advanced methods for constructing benzofuran rings have also been developed, contributing to the synthesis of complex benzofuran compounds for drug development (Miao et al., 2019).

Chemistry and Synthetic Uses of Magnesium Carbenoids

The study of magnesium carbenoids, highly reactive intermediates in organic synthesis, has revealed interesting reactivity with nucleophiles, leading to new reactions. These findings could be relevant for the synthesis of benzofuran derivatives, given their structural and reactive similarities (Satoh, 2012).

Polymerization of Higher Aldehydes

Research on the polymerization of substituted aldehydes, including benzofuran derivatives, has provided insights into the mechanisms of polymerization, thermodynamics, and stereochemistry. This knowledge can be pivotal for practical applications and the development of materials with specific properties (Kubisa et al., 1980).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFO3/c20-16-2-1-3-17(21)15(16)10-23-12-6-7-18-13(8-12)14(9-22)19(24-18)11-4-5-11/h1-3,6-9,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRIGTINNWVQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=C(O2)C=CC(=C3)OCC4=C(C=CC=C4Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde

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